Butenedioic acid; cediranib is a compound that combines the properties of butenedioic acid (commonly known as maleic acid) with cediranib, a potent inhibitor of vascular endothelial growth factor receptors. Cediranib is primarily used in cancer therapy due to its ability to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for growth. This compound has garnered attention in both chemical and pharmaceutical research for its potential therapeutic applications.
Cediranib is synthesized from various precursors, including butenedioic acid, through a multi-step chemical synthesis process. The compound is commercially available from suppliers such as Tocris Bioscience and BenchChem, where detailed specifications and synthesis methods are provided.
The synthesis of cediranib typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Common solvents used include dimethyl sulfoxide and ethanol, with various reagents facilitating the etherification and maleate formation processes.
Cediranib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 566.6 g/mol.
Cediranib undergoes several types of chemical reactions:
These reactions are important for modifying cediranib's structure to enhance its pharmacological properties or to study its metabolic pathways.
Cediranib acts as a highly potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases. By blocking these receptors, cediranib inhibits angiogenesis, thereby reducing blood supply to tumors. This mechanism leads to decreased tumor growth and proliferation by starving cancer cells of necessary nutrients.
Cediranib has significant applications in various scientific fields:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8